molecular formula C19H15N3O2 B10897917 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B10897917
M. Wt: 317.3 g/mol
InChI Key: KHUSSQGFSPENLY-YBEGLDIGSA-N
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Description

5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with an imidazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with imidazole-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial properties. It is used as a lead compound in drug discovery and development.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for different diseases.

    Chemical Biology: The compound is used as a probe to study molecular interactions and biological processes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.

    Imidazole-2,4-dione: Another precursor, widely used in the synthesis of heterocyclic compounds.

    Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity, particularly in plant growth regulation.

Uniqueness

5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione is unique due to its combined indole and imidazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H15N3O2/c23-18-16(20-19(24)21-18)10-14-12-22(11-13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-10,12H,11H2,(H2,20,21,23,24)/b16-10-

InChI Key

KHUSSQGFSPENLY-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N4

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4

Origin of Product

United States

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